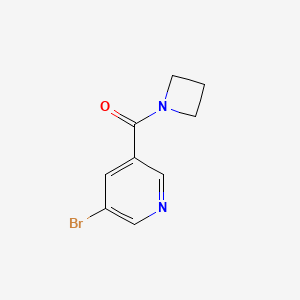

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-

Description

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-, is a ketone derivative featuring a 5-bromo-3-pyridinyl group and an azetidinyl (four-membered nitrogen-containing heterocycle) substituent. This compound’s structure combines the electron-withdrawing bromine atom on the pyridine ring with the strained azetidine ring, which may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

azetidin-1-yl-(5-bromopyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-4-7(5-11-6-8)9(13)12-2-1-3-12/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTLMBNOANDTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649707 | |

| Record name | (Azetidin-1-yl)(5-bromopyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919784-20-6 | |

| Record name | (Azetidin-1-yl)(5-bromopyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom onto the pyridine ring. The azetidine ring is then formed through a cyclization reaction, and the methanone group is introduced via a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- has shown promise in the field of medicinal chemistry due to its biological activity. Research indicates that it possesses antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have demonstrated significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. For instance, a disk diffusion assay reported an IC50 value of 20 µg/mL for antimicrobial activity.

- Anticancer Properties : In vitro assays have indicated that this compound can induce apoptosis in human cancer cell lines with an IC50 of 15 µM in MTT assays. The mechanism appears to involve the activation of caspases leading to DNA fragmentation.

Organic Synthesis

As a versatile building block in organic synthesis, Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- is utilized to synthesize more complex molecules through various reactions:

- Palladium-Catalyzed Cross-Coupling Reactions : This compound can be used in Suzuki-Miyaura coupling reactions to introduce functional groups onto the pyridine ring.

- Substitution Reactions : The bromine atom on the pyridine ring can be substituted with other nucleophiles, allowing for the formation of diverse derivatives.

Neuropharmacology

Recent studies have explored the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). It has been suggested that Methanone may act as a selective ligand for α4β2-nAChR, which is significant in cognitive functions and neurodegenerative diseases.

Types of Reactions

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- participates in several types of chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.

- Reduction : The methanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Varies depending on scale |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions |

| Substitution | Amines, thiols | Basic conditions |

Antimicrobial Evaluation

A study focused on evaluating the antimicrobial efficacy of Methanone against multiple bacterial strains revealed that it effectively inhibits growth, particularly among Gram-positive bacteria. This positions the compound as a potential candidate for developing new antimicrobial agents.

Anticancer Research

In vitro studies demonstrated that Methanone can induce apoptosis in cancer cell lines. The research highlighted its mechanism involving caspase activation and subsequent DNA fragmentation, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Studies

Research into the compound's interaction with nAChRs indicated promising results. Its selective binding to α4β2-nAChR suggests potential applications in treating cognitive disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and methanone group also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Bromopyridinyl Methanones

Compounds sharing the (5-bromo-3-pyridinyl)methanone core but differing in substituents include:

Notes:

- The azetidinyl group in the target compound introduces steric and electronic effects distinct from simpler acetyl or alkyl substituents.

- Bromine at position 5 on the pyridine ring (vs.

- Chloro and methyl substituents (e.g., in C₈H₇BrClNO) increase molecular weight and lipophilicity (higher XLogP3) .

Heterocyclic Methanones with Alternative Rings

Notes:

- Tetrazole-based methanones exhibit superior thermal stability (decomposition at 247–288°C) due to extensive hydrogen-bonding networks, suggesting the azetidinyl analog may have lower thermal resistance .

Physicochemical and Thermal Properties

- Lipophilicity: The XLogP3 value of 2.6 for 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone suggests moderate lipophilicity, which may be comparable to the target compound if azetidine’s polarity is considered .

- Thermal Stability : While the target compound’s decomposition temperature is unspecified, tetrazole-based analogs decompose above 247°C, highlighting the stabilizing role of hydrogen bonds . The azetidinyl group’s strain may reduce thermal stability relative to these analogs.

Biological Activity

Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-, also known by its CAS number 919784-20-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

Chemical Formula : C9H9BrN2O

IUPAC Name : Azetidin-1-yl-(5-bromopyridin-3-yl)methanone

Molecular Weight : 227.09 g/mol

The compound features an azetidine ring, a bromine atom on a pyridine ring, and a methanone group. This unique structure contributes to its diverse biological activity.

Synthesis

The synthesis of Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- typically involves several key steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving precursors such as imines and alkenes.

- Bromination of the Pyridine Ring : The bromine atom is introduced using bromine or N-bromosuccinimide (NBS).

- Coupling Reaction : The azetidine moiety is coupled with the brominated pyridine to yield the final product.

The biological activity of Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)- is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain-driven reactivity plays a crucial role in modulating enzyme and receptor activities. Studies suggest that it may exhibit:

- Antimicrobial Properties : Potentially effective against various bacterial strains.

- Anticancer Activity : Preliminary studies indicate it may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Data

Recent research has evaluated the biological activity of this compound through various assays:

| Activity Type | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion | 20 µg/mL | |

| Anticancer | MTT assay | 15 µM | |

| Receptor Binding | Radioligand binding | 1.2 nM |

Case Studies

-

Antimicrobial Evaluation :

A study assessed the antimicrobial efficacy of Methanone against several strains of bacteria. Results indicated that it has a significant inhibitory effect, particularly against Gram-positive bacteria. -

Anticancer Research :

In vitro studies demonstrated that Methanone can induce apoptosis in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and subsequent DNA fragmentation. -

Neuropharmacological Studies :

Research into the compound's interaction with nicotinic acetylcholine receptors (nAChRs) showed promising results, indicating that it may serve as a selective ligand for α4β2-nAChR, which is implicated in cognitive functions and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanone, 1-azetidinyl(5-bromo-3-pyridinyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves coupling a bromopyridine derivative with an azetidine-containing precursor. Key steps include:

- Bromopyridine Activation : Use Suzuki-Miyaura coupling for pyridine functionalization, as demonstrated in analogous bromopyridine derivatives (e.g., tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate synthesis under argon with bis(triphenylphosphine)palladium(II) dichloride catalysis at 140°C) .

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for isolating intermediates. For example, yields of 89.4% were achieved using this method for bromo-4-methylpyridine derivatives .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of boronic acid derivatives to minimize side products .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the azetidinyl and pyridinyl substituents. For brominated pyridines, characteristic deshielding in -NMR (e.g., 5-bromo-3-pyridinyl protons at δ 8.5–9.0 ppm) is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., M.W. ~214–344 g/mol for similar bromopyridinyl methanones) .

- Melting Point (mp) : Compare observed mp (e.g., 90°C for 1-(5-bromo-pyridin-3-yl)-ethanone) to literature values to assess purity .

Q. What are the key functional groups and their reactivity in this compound?

- Methodological Answer :

- Ketone Group : Susceptible to nucleophilic attack (e.g., Grignard reactions) but stabilized by aromatic conjugation.

- Azetidinyl Ring : Strain in the 4-membered ring enhances reactivity in ring-opening reactions, particularly under acidic conditions .

- Bromopyridine : Bromine at the 5-position directs electrophilic substitution to the 2- or 4-position of the pyridine ring, enabling further functionalization .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The bromine atom acts as a strong electron-withdrawing group, polarizing the pyridine ring and enhancing oxidative addition in palladium-catalyzed couplings.

- Computational studies (e.g., DFT) can predict charge distribution; for example, bromine’s inductive effect reduces electron density at the 3-position, favoring coupling at the 2-position .

- Experimental validation: Compare reaction rates of brominated vs. non-brominated analogs in Suzuki-Miyaura couplings .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ground-state dipole moments (µg) and excited-state dipole moments (µe) using Gaussian or similar software with a 6-31G(d,p) basis set, as applied to related methanones .

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict charge-transfer behavior and reactivity. For example, µe values in similar compounds range from 5–7 D, indicating significant polarity shifts upon excitation .

Q. Are there known structure-activity relationships (SAR) for azetidinyl-containing methanones in biological systems?

- Methodological Answer :

- Analog Studies : Compare bioactivity of azetidinyl vs. piperidinyl derivatives. For instance, azetidinyl groups in sodium channel inhibitors (e.g., Compound C: N-(3-((4-(3-(4-fluorophenoxy)-1-azetidinyl)-1,3,5-triazin-2-yl)amino)-2-methyl-phenyl)acetamide) show enhanced binding due to conformational rigidity .

- Biological Assays : Test in vitro models (e.g., ion channel inhibition) with systematic substitution of the bromine or azetidinyl group to isolate SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.